molecular formula C17H16Cl2N2O3 B4778093 2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4778093
M. Wt: 367.2 g/mol
InChI Key: XQPDPKIWVNXQFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE is an organic compound that features a dichlorophenyl group, a furylcarbonyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichlorophenylacetic acid with 2-furylcarbonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of dichlorophenyl, furylcarbonyl, and piperazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-13-4-3-12(10-14(13)19)11-16(22)20-5-7-21(8-6-20)17(23)15-2-1-9-24-15/h1-4,9-10H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPDPKIWVNXQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
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2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE
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2-(3,4-DICHLOROPHENYL)-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-1-ETHANONE

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